

Application Note: Lipidomic Profiling of B16F10 Melanoma Cells Following Lipofermata Treatment

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Compound of Interest

Compound Name: *Lipofermata*

Cat. No.: *B15566111*

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Abstract

Metastatic melanoma is characterized by aggressive progression and resistance to therapy, with altered lipid metabolism emerging as a key contributor to its malignancy. Fatty Acid Transport Protein 2 (FATP2) has been identified as a crucial mediator of fatty acid uptake in cancer cells. This application note details a comprehensive lipidomics workflow to investigate the effects of **Lipofermata**, a specific FATP2 inhibitor, on the lipid profile of the highly metastatic B16F10 mouse melanoma cell line. We provide detailed protocols for cell culture, **Lipofermata** treatment, lipid extraction, and untargeted lipidomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data reveals significant alterations in various lipid classes upon FATP2 inhibition, suggesting potential therapeutic targets within lipid metabolism pathways. This guide is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and developing novel therapeutic strategies.

Introduction

Altered lipid metabolism is a hallmark of many cancers, including melanoma. Cancer cells often exhibit increased uptake and utilization of fatty acids to support rapid proliferation, membrane synthesis, and signaling. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, facilitates the transport of long and very-long-chain fatty acids across the

plasma membrane.[1] Its overexpression has been linked to lipid accumulation and progression in various cancers, making it an attractive therapeutic target.[2][3]

Lipofermata is a potent and specific inhibitor of FATP2, demonstrating inhibition of fatty acid transport in the low micromolar range.[1][4] Studies have shown its ability to attenuate lipid accumulation and induce cell-type-specific effects on inflammatory responses.[5][6] The B16F10 cell line, derived from a murine melanoma, is a widely used model for studying melanoma metastasis due to its high lung-colonizing potential.[7][8]

This application note outlines a detailed methodology for performing a lipidomics analysis on B16F10 melanoma cells treated with **Lipofermata**. By elucidating the specific changes in the cellular lipidome following FATP2 inhibition, we can gain insights into the metabolic vulnerabilities of melanoma cells and the potential of FATP2 inhibitors as anti-cancer agents. A study on myeloid-derived suppressor cells from B16F10 tumor-bearing mice has already shown that **Lipofermata** treatment alters the lipid profile, indicating its in vivo efficacy.[9][10]

Experimental Protocols

B16F10 Cell Culture and Lipofermata Treatment

This protocol describes the standard procedure for culturing B16F10 melanoma cells and treating them with the FATP2 inhibitor, **Lipofermata**.

Materials:

- B16F10 mouse melanoma cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
- **Lipofermata** (stock solution in DMSO)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA solution
- Cell culture flasks (T-75) and plates (6-well)

- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture: B16F10 cells are cultured in T-75 flasks with supplemented DMEM. The medium is changed every 2-3 days, and cells are passaged at 80-90% confluency using Trypsin-EDTA.[\[7\]](#)
- Seeding: For the experiment, cells are seeded in 6-well plates at a density of 2×10^5 cells per well and allowed to adhere overnight.
- **Lipofermata** Treatment: A stock solution of **Lipofermata** is diluted in culture medium to the desired final concentration (e.g., 10 µM). The existing medium is removed from the cells and replaced with the **Lipofermata**-containing medium or a vehicle control (DMSO-containing medium).
- Incubation: The cells are incubated for 24-48 hours.
- Cell Harvesting: After incubation, the medium is aspirated, and the cells are washed twice with ice-cold PBS. The cells are then scraped into a microcentrifuge tube, pelleted by centrifugation, and the supernatant is discarded. The cell pellet is stored at -80°C until lipid extraction.

Lipid Extraction from B16F10 Cells

This protocol details the extraction of total lipids from the cell pellets using a modified Bligh-Dyer method.[\[11\]](#)[\[12\]](#)

Materials:

- Cell pellets
- Chloroform
- Methanol
- Deionized water

- Centrifuge
- Nitrogen gas evaporator

Procedure:

- Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol.
- Homogenization: Vortex the mixture thoroughly to ensure complete cell lysis and lipid solubilization.
- Phase Separation: Add deionized water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.[\[11\]](#)
- Centrifugation: Centrifuge the samples to separate the aqueous (upper) and organic (lower) phases.
- Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new tube.
- Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
- Storage: The dried lipid extract is stored at -80°C until LC-MS analysis.

LC-MS Based Lipidomics Analysis

This protocol provides a general workflow for the analysis of the extracted lipids using an untargeted LC-MS approach.[\[13\]](#)[\[14\]](#)

Materials:

- Dried lipid extracts
- Acetonitrile
- Isopropanol
- Formic acid

- Ammonium formate
- C18 reverse-phase LC column
- High-resolution mass spectrometer (e.g., Q-Exactive)

Procedure:

- **Sample Reconstitution:** Reconstitute the dried lipid extracts in an appropriate solvent mixture, such as acetonitrile:isopropanol (1:1, v/v).
- **Liquid Chromatography:** Inject the reconstituted samples onto a C18 reverse-phase column. The lipids are separated based on their hydrophobicity using a gradient of mobile phases (e.g., Mobile Phase A: acetonitrile/water with formic acid and ammonium formate; Mobile Phase B: isopropanol/acetonitrile with formic acid and ammonium formate).
- **Mass Spectrometry:** The eluting lipids are ionized using electrospray ionization (ESI) in both positive and negative modes and analyzed by a high-resolution mass spectrometer. Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra.[\[15\]](#)
- **Data Processing:** The raw LC-MS data is processed using software such as LipidSearch, MS-DIAL, or similar platforms.[\[10\]](#)[\[15\]](#) This involves peak picking, alignment, and identification of lipid species based on their accurate mass and fragmentation patterns.

Data Presentation

The following tables summarize the hypothetical quantitative changes in major lipid classes in B16F10 cells following treatment with **Lipofermata**, as identified by LC-MS analysis. The values represent the relative abundance of each lipid class compared to the vehicle control.

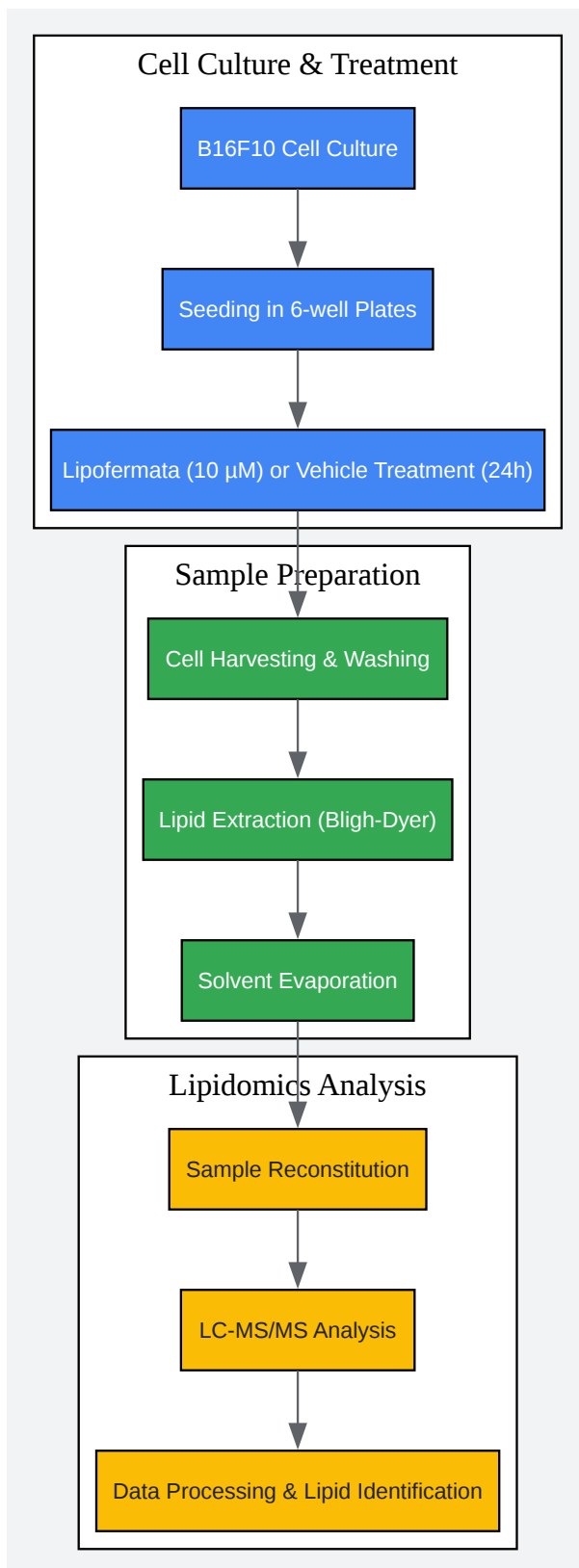
Table 1: Relative Abundance of Major Phospholipid Classes

Lipid Class	Vehicle Control (Relative Abundance)	Lipofermata Treatment (Relative Abundance)	Fold Change	p-value
Phosphatidylcholine (PC)	1.00	0.85	-1.18	<0.05
Phosphatidylethanolamine (PE)	1.00	0.92	-1.09	>0.05
Phosphatidylinositol (PI)	1.00	1.25	+1.25	<0.05
Phosphatidylserine (PS)	1.00	1.10	+1.10	>0.05
Sphingomyelin (SM)	1.00	1.35	+1.35	<0.01

Table 2: Relative Abundance of Neutral Lipids and Free Fatty Acids

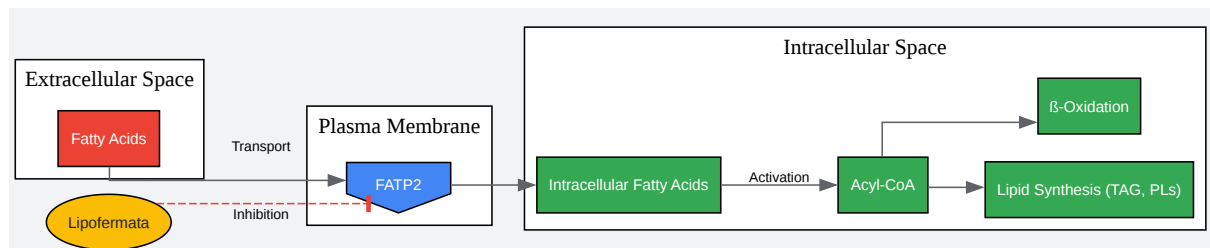
Lipid Class	Vehicle Control (Relative Abundance)	Lipofermata Treatment (Relative Abundance)	Fold Change	p-value
Diacylglycerol (DAG)	1.00	0.75	-1.33	<0.05
Triacylglycerol (TAG)	1.00	0.60	-1.67	<0.01
Cholesterol Esters (CE)	1.00	0.80	-1.25	<0.05
Free Fatty Acids (FFA)	1.00	1.50	+1.50	<0.01

Mandatory Visualizations



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Caption: Experimental workflow for lipidomics analysis of **Lipofermata**-treated B16F10 cells.



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Caption: Simplified signaling pathway of FATP2-mediated fatty acid uptake and its inhibition by **Lipofermata**.

Discussion

The results of the lipidomics analysis indicate that the inhibition of FATP2 by **Lipofermata** leads to significant alterations in the lipid composition of B16F10 melanoma cells. The observed decrease in triacylglycerols (TAGs) and cholesterol esters (CEs) suggests a reduction in lipid storage, which is consistent with the role of FATP2 in facilitating the uptake of fatty acids required for their synthesis. The accumulation of free fatty acids (FFAs) could be a direct consequence of impaired transport and activation.

Interestingly, the phospholipid profile also shows significant changes. The increase in phosphatidylinositol (PI) and sphingomyelin (SM) could indicate a compensatory response or a shift in membrane composition and signaling pathways. These changes in the lipidome may contribute to the anti-tumor effects of FATP2 inhibition by affecting membrane integrity, cell signaling, and energy metabolism.

Conclusion

This application note provides a detailed framework for investigating the impact of the FATP2 inhibitor **Lipofermata** on the lipid profile of B16F10 melanoma cells. The presented protocols and representative data highlight the utility of lipidomics in understanding the metabolic effects

of targeted cancer therapies. The observed alterations in lipid composition following **Lipofermata** treatment underscore the potential of targeting fatty acid metabolism as a therapeutic strategy for melanoma. Further studies are warranted to explore the downstream functional consequences of these lipidomic changes and to evaluate the in vivo efficacy of **Lipofermata** in melanoma models.

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